molecular formula C22H18FNO3 B2804081 N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide CAS No. 1105228-63-4

N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B2804081
CAS No.: 1105228-63-4
M. Wt: 363.388
InChI Key: AYSHAZODMZQCPK-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide is a synthetic organic compound characterized by the presence of a xanthene core structure with a carboxamide functional group and a fluorophenoxyethyl substituent

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific optical properties, such as dyes and pigments.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, its physical and chemical properties, and its potential uses in various fields .

Mechanism of Action

Target of Action

The primary target of N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide, also known as Pyraflufen-ethyl , is the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

Pyraflufen-ethyl acts as a PPO inhibitor . It binds to the PPO enzyme, inhibiting its activity . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme . As a result, there is an accumulation of protoporphyrinogen IX, which upon exposure to light, leads to the production of reactive oxygen species causing lipid peroxidation and cell membrane damage .

Biochemical Pathways

The inhibition of PPO by Pyraflufen-ethyl affects the porphyrin biosynthesis pathway . This disruption leads to a decrease in the production of chlorophyll and heme, affecting photosynthesis and respiration respectively . The downstream effect is the disruption of energy production, leading to the death of the plant cells .

Pharmacokinetics

It is known that pyraflufen-ethyl is rapidly absorbed by the foliage of broadleaf weeds This suggests that it has good bioavailability

Result of Action

The action of Pyraflufen-ethyl leads to the necrosis and desiccation of the plant cells . This is due to the production of reactive oxygen species caused by the accumulation of protoporphyrinogen IX, leading to lipid peroxidation and cell membrane damage . The result is the death of the plant cells, effectively controlling the growth of the weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the xanthene core: This can be achieved through the condensation of appropriate phenolic compounds under acidic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the xanthene derivative with an amine, such as ethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the fluorophenoxyethyl group: This is typically done via a nucleophilic substitution reaction, where the xanthene carboxamide reacts with 4-fluorophenoxyethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The fluorophenoxyethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized xanthene derivatives.

    Reduction: Amino-xanthene derivatives.

    Substitution: Substituted xanthene derivatives with various functional groups replacing the fluorine atom.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenoxy)ethyl]acetamide
  • N-[2-(4-fluorophenoxy)ethyl]-9H-fluorene-2-sulfonamide
  • Pyraflufen-ethyl

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific optical properties and potential biological activities. Compared to similar compounds, it offers a distinct combination of structural features that can be leveraged for various applications in research and industry.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO3/c23-15-9-11-16(12-10-15)26-14-13-24-22(25)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)21/h1-12,21H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSHAZODMZQCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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